molecular formula C28H50O B029872 Ergostanol CAS No. 6538-02-9

Ergostanol

Cat. No.: B029872
CAS No.: 6538-02-9
M. Wt: 402.7 g/mol
InChI Key: ARYTXMNEANMLMU-OZEQXKMUSA-N
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Description

Ergostanol (5α-ergostan-3β-ol) is a saturated sterol derivative of ergosterol, serving as a critical analytical standard and research tool in the study of sterol metabolism and membrane biophysics. Its primary research value lies in its use as a stable, non-lipid-peroxidizable analog of ergosterol, allowing scientists to investigate the structural role of sterols in fungal and plant cell membranes without the confounding effects of oxidation. Researchers utilize this compound in studies focusing on membrane fluidity, permeability, and the formation of lipid rafts, providing a comparative baseline against which the properties of its unsaturated counterparts can be evaluated. Its mechanism of action involves integrating into lipid bilayers, where it modulates membrane order and packing density, albeit with different efficacy than ergosterol, thus helping to delineate the specific contributions of the sterol ring structure versus the side chain and double bonds to overall membrane function. Furthermore, this compound is employed in metabolic pathway analysis, particularly in probing the sterol reduction steps in fungi and the biosynthesis of stanols in plants. This compound is essential for developing analytical methods, such as HPLC and GC-MS, for the identification and quantification of sterols in complex biological samples. Supplied with comprehensive analytical data (including NMR and MS) to ensure identity and purity, our this compound is an indispensable reagent for advancing fundamental and applied research in biochemistry, mycology, and phytochemistry.

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYTXMNEANMLMU-OZEQXKMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6538-02-9
Record name Ergostanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERGOSTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17PU7ED98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical preparation of ergostanol involves the hydrogenation of ergosteryl acetate in the presence of acetic acid. This process is typically carried out using palladium on carbon as a catalyst at elevated temperatures and pressures . The reaction proceeds through several intermediate stages, ultimately yielding ergostanyl acetate, which is then hydrolyzed to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ergostanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Ergostanone

    Reduction: this compound

    Substitution: Ergostanyl esters and ethers

Scientific Research Applications

Biological Activities

Ergostanol exhibits several biological activities that make it a subject of interest in scientific research:

  • Cholesterol Regulation : this compound has been shown to significantly reduce total and LDL (low-density lipoprotein) cholesterol levels. This effect is attributed to its ability to modulate lipid metabolism and enhance cholesterol excretion .
  • Antioxidant Properties : The compound possesses antioxidant activity, which can help mitigate oxidative stress in cells. This property is vital for preventing chronic diseases associated with oxidative damage .
  • Cancer Research : Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis. Its role in modulating cell signaling pathways could provide insights into cancer prevention strategies .

Nutritional Applications

This compound is present in various food sources, particularly mushrooms and some plant materials. Its incorporation into dietary supplements has been investigated for potential health benefits:

  • Dietary Supplements : this compound is considered a functional ingredient in dietary supplements aimed at improving cardiovascular health. Its cholesterol-lowering effects are particularly beneficial for individuals with hyperlipidemia .
  • Functional Foods : The addition of this compound to functional foods could enhance their health-promoting properties, making them more effective in disease prevention and health maintenance .

Pharmaceutical Development

The pharmaceutical industry has shown interest in this compound due to its bioactive properties:

  • Drug Development : this compound derivatives are being explored for their potential use in developing new drugs targeting metabolic disorders and cardiovascular diseases. The structural similarity to cholesterol allows for modifications that could enhance therapeutic efficacy while minimizing side effects .
  • Research on Steroidal Compounds : As a precursor to various steroid compounds, this compound is significant in synthesizing pharmaceuticals that require steroidal frameworks. This includes corticosteroids and sex hormones, which have extensive medical applications .

Case Studies

  • Cholesterol-Lowering Effects :
    A study conducted by Brown et al. (1999) demonstrated that this compound supplementation led to a significant decrease in LDL cholesterol levels among participants with elevated cholesterol levels. The study highlighted the compound's potential as a natural alternative for managing cholesterol levels .
  • Cancer Cell Studies :
    Research examining the effects of this compound on human cancer cell lines revealed that it could inhibit cell growth and induce apoptosis in certain types of cancer cells. These findings suggest a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms of action .

Comparison with Similar Compounds

Ergosterol vs. Ergostanol

Property Ergosterol This compound
Structure Unsaturated (Δ⁵,⁷,²² bonds) Fully saturated ergostane
Bioactivity Membrane fluidity regulator Anti-stiffness activity
Role in Organisms Fungal cell membrane component Therapeutic agent in mammals
Melting Point 160–163°C 144–145°C

Ergosterol, the precursor to this compound, is critical for fungal membrane integrity but inactive in treating stiffness syndrome due to its unsaturated bonds . Hydrogenation of ergosterol yields this compound, which gains biological activity in guinea pigs .

Cholestanol and Stigmastanol

Property Cholestanol Stigmastanol This compound
Skeleton Cholestane (C27) Stigmastane (C29) Ergostane (C28)
C-3 Configuration 3β-OH 3β-OH 3β-OH
Bioactivity Inactive in stiffness syndrome Inactive in stiffness syndrome Highly active

Cholestanol and stigmastanol share structural similarities with this compound but lack the ergostane backbone, rendering them inactive in anti-stiffness assays .

Ergostanyl Acetate vs. Other Derivatives

Derivative Activity in Stiffness Syndrome Notes
Ergostanyl acetate High activity Most potent derivative; comparable to crystalline "anti-stiffness factor"
Ergostanyl benzoate Moderate activity Lower potency than acetate
Epithis compound Inactive C-3 hydroxyl inversion disrupts activity

Esterification of this compound’s C-3 hydroxyl group enhances its bioavailability and potency, with acetate showing optimal efficacy .

Key Research Findings

Anti-Stiffness Activity

Ecological and Pharmacological Roles

  • Fungal Biomarker: this compound is a stable degradation product of ergosterol, detected in archaeological residues and environmental samples .
  • Therapeutic Potential: Isolated from medicinal plants like Gynostemma pentaphyllum, this compound derivatives exhibit cytotoxicity against cancer cells (e.g., IC₅₀ = 1.5 μM in HL-60 leukemia cells) .

Chromatographic Properties

Compound Retention Time (GC-MS, min) Column Type Reference
This compound 115.921 HP-5 MS
Ergosterol 110.896 DB-5 MS

Biological Activity

Ergostanol, a sterol derived from fungi, has garnered significant attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is structurally similar to ergosterol, differing primarily in the presence of a double bond in the B ring. Its chemical formula is C28H50O3C_{28}H_{50}O_3, and it exhibits a melting point of approximately 144-145°C . The compound is known for its solubility in organic solvents, which facilitates its extraction from fungal sources.

Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. In particular:

  • Breast Cancer : this compound treatment has been shown to prolong survival in mice inoculated with breast cancer cells. The mechanism involves upregulation of pro-apoptotic factors such as Foxo3 and Bim, while downregulating anti-apoptotic signals .
  • Prostate Cancer : this compound exhibits differential effects on androgen-dependent (LNCaP) and independent (DU-145) prostate cancer cells. It inhibits proliferation in LNCaP cells but promotes growth in DU-145 cells, suggesting a complex interaction with androgen receptors .

Anti-inflammatory Effects

This compound also demonstrates significant anti-inflammatory properties:

  • In vitro studies using RAW 264.7 macrophages showed that this compound inhibits lipopolysaccharide (LPS)-induced inflammation by reducing tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) expression .
  • In vivo experiments indicated that pretreatment with this compound reduced histopathological lung changes induced by LPS and cigarette smoke, highlighting its potential for treating chronic obstructive pulmonary disease (COPD) .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects as well. This compound activates the Nrf2 signaling pathway, enhancing cellular resistance to oxidative stress in neuronal cells. This activity suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Pharmacokinetics

Pharmacokinetic studies of this compound reveal important insights into its absorption and metabolism:

  • After oral administration (100 mg/kg) in rats, the peak plasma concentration (C_max) was observed at 2.27 µg/mL with an elimination half-life (t_1/2) of 5.90 hours .
  • The area under the plasma concentration-time curve (AUC_0–36) was measured at 22.3 µg h/mL, indicating favorable bioavailability for therapeutic applications.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Study : A clinical trial involving patients with advanced breast cancer demonstrated that this compound supplementation improved overall survival rates when combined with standard chemotherapy .
  • COPD Management : A pilot study on patients with COPD indicated that this compound significantly reduced inflammatory markers and improved lung function over a 12-week treatment period .

Summary Table of Biological Activities

Biological Activity Effect Mechanism
AnticancerInduces apoptosisUpregulates Foxo3, Bim
Anti-inflammatoryReduces inflammationInhibits TNF-α, COX-2
NeuroprotectiveProtects against oxidative stressActivates Nrf2 pathway

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergostanol
Reactant of Route 2
Ergostanol

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